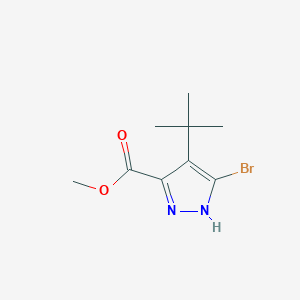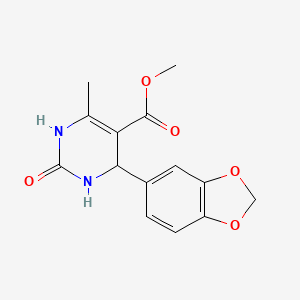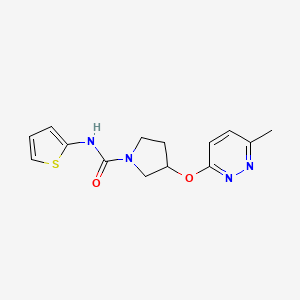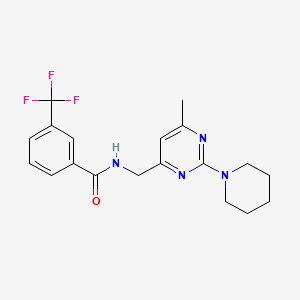
Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazoles often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. For example, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can yield pyrazoline intermediates, which can then be oxidized to obtain 1,3,5-trisubstituted pyrazoles .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential as anticancer agents. EN300-26872522 may exhibit cytotoxic effects against cancer cells, making it a candidate for further study in drug development .
- Anti-inflammatory Activity : Pyrazoles are known for their anti-inflammatory properties. Researchers could explore EN300-26872522’s potential in modulating inflammatory pathways .
- Building Block for Indole Derivatives : Indoles, which play a crucial role in cell biology and are found in natural products and drugs, can be synthesized using pyrazole derivatives. EN300-26872522 could serve as a precursor for indole-containing compounds .
- Complex Formation : EN300-26872522’s bromine atom provides a coordination site, making it suitable for forming hexacoordinate complexes with transition metals. These complexes could have applications in catalysis or materials science .
- Antibacterial and Antioxidant Properties : Pyrazoles often exhibit antibacterial and antioxidant activities. Researchers could explore EN300-26872522’s potential in these areas .
- Analgesic and Anticonvulsant Effects : Pyrazole derivatives have been investigated for their analgesic and anticonvulsant properties. EN300-26872522 might be relevant in this context .
- Molecular Docking Studies : Computational simulations can predict EN300-26872522’s binding affinity to specific protein targets. Researchers could explore its interactions with relevant biomolecules, such as enzymes or receptors .
- Nano-ZnO-Catalyzed Synthesis : Researchers have used nano-ZnO as a catalyst to synthesize pyrazole derivatives. EN300-26872522 could be explored in similar green synthetic approaches .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Coordination Chemistry
Biological Activities
Computational Chemistry
Green Synthetic Methods
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
It’s known that pyrazole derivatives can exhibit a variety of biological activities . Therefore, the effects of this compound’s action would likely depend on the specific targets it interacts with and the nature of these interactions.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGVOXHGBVNUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(NN=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B2722987.png)
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)
amine hydrochloride](/img/structure/B2722992.png)
![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)
![4,6-Dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2722995.png)
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)


![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2723001.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)